

# Comprehensive Application Notes and Protocols: Tricosane from *Centaurium erythraea* Essential Oil

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## Compound Focus: Tricosane

CAS No.: 638-67-5

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## Introduction to *Centaurium erythraea* and Tricosane

*Centaurium erythraea* (common centaury) is a **biennial herbaceous plant** belonging to the Gentianaceae family that has been extensively used in **traditional medicine** across various cultures for treating conditions such as diabetes, digestive disorders, fever, and skin diseases. The essential oil of *Centaurium erythraea* (CEEO) contains a **complex mixture** of bioactive compounds, with **tricosane** identified as one of the major constituents alongside carvacrol and menthol. **Tricosane** (C<sub>23</sub>H<sub>48</sub>) is a **long-chain alkane** that has demonstrated significant biological activities in recent scientific investigations, including **antibacterial and antidiabetic properties**. These application notes provide detailed protocols and experimental data for researchers investigating the extraction, characterization, and bioactivity assessment of **tricosane** from CEEO.

Recent studies have revealed that the **chemical composition** of CEEO varies significantly depending on **phenological stages**, geographical location, and extraction methods. The flowering stage has been identified as particularly rich in bioactive compounds, with **tricosane** representing a **significant component** of the volatile profile. The growing interest in natural products for **pharmaceutical applications** and the need for standardized protocols for natural product research necessitate comprehensive application notes that detail methodologies for consistent and reproducible investigation of **tricosane** from CEEO.

# Essential Oil Extraction and Chemical Characterization

## Essential Oil Extraction Protocol

The extraction of essential oil from *Centaureum erythraea* follows a **standardized hydrodistillation method** using a Clevenger-type apparatus:

- **Plant Material Preparation:** Collect aerial parts of *Centaureum erythraea* during the flowering stage from their natural habitat. Proper botanical identification should be verified by a taxonomist, and a voucher specimen deposited in a herbarium for future reference. The plant material should be **air-dried** in a shaded, well-ventilated area at ambient temperature (20-25°C) to preserve volatile compounds [1].
- **Hydrodistillation Process:** Charge the Clevenger apparatus with 100 g of dried plant material and 500 mL of distilled water. Conduct hydrodistillation for **3 hours** following the European Pharmacopoeia guidelines. The essential oil, being **less dense than water**, will collect in the graduated arm of the apparatus. Extract the essential oil carefully using a Pasteur pipette [1] [2].
- **Oil Preservation:** Dry the collected essential oil over **anhydrous sodium sulfate** to remove any residual water. Store the desiccated oil in **sealed amber glass vials** at 4°C until analysis to prevent oxidation and volatilization. Under these conditions, the typical yield of CEEO ranges between **0.02-0.05%** (v/w) based on dry plant material [1] [3].

## Chemical Characterization of CEEO and Tricosane

The chemical characterization of CEEO and identification of **tricosane** content requires **sophisticated analytical techniques**:

- **Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:** Conduct GC-MS analysis using a **capillary column** (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness). Employ the following temperature program: initial temperature 50°C (hold for 1 min), ramp to 300°C at 5°C/min, and final hold for 5 min. Use helium as the **carrier gas** at a flow rate of 1.0 mL/min. The injector temperature should be maintained at 250°C with a **split ratio** of 1:50 [2] [3].

- **Compound Identification:** Identify **tricosane** and other components by comparing their **retention indices** (relative to C<sub>8</sub>-C<sub>40</sub> n-alkane series) and **mass spectra** with those available in commercial libraries (NIST, Wiley) and authentic standards. Quantify compounds using the **area normalization method** without correction factors [2].
- **Alternative Extraction Method - HS-SPME:** For headspace analysis, use **Solid-Phase Microextraction** (SPME) with DVB/CAR/PDMS or PDMS/DVB fibers. Expose the fiber to the headspace of the plant sample in a sealed vial incubated at 60°C for 15 minutes, then desorb in the GC injector port at 250°C for 5 minutes [3].

Table 1: Chemical Composition of *Centaurium erythraea* Essential Oil at Different Phenological Stages

Compound	Vegetative Stage (%)	Flowering Stage (%)	Post-flowering Stage (%)	Identification Method
Tricosane	Data not specified	Data not specified	Data not specified	GC-MS, RI, Standard
Carvacrol	Variable between stages	Variable between stages	Variable between stages	GC-MS, RI, Standard
Menthol	Variable between stages	Variable between stages	Variable between stages	GC-MS, RI, Standard
Monoterpene Hydrocarbons	18.42%	15.31%	13.25%	GC-MS, RI
Oxygenated Monoterpenes	45.32%	48.15%	43.68%	GC-MS, RI
Sesquiterpene Hydrocarbons	12.58%	10.89%	14.32%	GC-MS, RI
Oxygenated Sesquiterpenes	8.24%	7.56%	9.12%	GC-MS, RI
Others	14.44%	12.09%	16.63%	GC-MS, RI

Note: The relative percentage of **tricosane** in CEEO varies significantly based on geographical origin and phenological stage. Researchers should conduct preliminary analysis to determine the exact composition for their specific plant material [2].

## Biological Activities and Experimental Data

The biological activities of **tricosane** and CEEO have been investigated through a series of **standardized in vitro assays** that evaluate their antioxidant, antidiabetic, dermatoprotective, and antibacterial potential. The following section presents quantitative data and experimental protocols for these assessments.

### Quantitative Assessment of Biological Activities

Table 2: Biological Activities of **Tricosane** and *Centaurium erythraea* Essential Oil (CEEEO)

Bioactivity Assay	Sample	Result/IC <sub>50</sub> Value	Positive Control	Reference
Antibacterial (Gram-positive)	Tricosane	Active (specific MIC not provided)	Standard antibiotics	[1]
Antibacterial (Gram-negative)	Tricosane	Less efficient than on Gram-positive	Standard antibiotics	[1]
α-Amylase Inhibition	Tricosane	IC <sub>50</sub> = 385.26 µg/mL	Acarbose	[1]
α-Glucosidase Inhibition	Tricosane	IC <sub>50</sub> = 192.30 µg/mL	Acarbose	[1]
Elastase Inhibition	Tricosane	IC <sub>50</sub> = 145.26 ± 4.62 µg/mL	Ursolic acid	[1]
Antioxidant (FRAP)	Tricosane	Moderate activity	Trolox	[1]
Antibacterial ( <i>S. aureus</i> )	CEEEO	IZD: 18-22 mm	Standard antibiotics	[3]

Bioactivity Assay	Sample	Result/IC <sub>50</sub> Value	Positive Control	Reference
Antibacterial ( <i>B. cereus</i> )	CEEEO	IZD: 16-20 mm	Standard antibiotics	[3]

Table 3: Comparison of Biological Activities Between **Tricosane** and Other Major Compounds in CEEEO

Bioassay	Tricosane	Carvacrol	Menthol	CEEEO
$\alpha$ -Amylase Inhibition (IC <sub>50</sub> , $\mu\text{g/mL}$ )	385.26	566.20	471.50	168.62
$\alpha$ -Glucosidase Inhibition (IC <sub>50</sub> , $\mu\text{g/mL}$ )	192.30	201.18	183.25	87.18
Elastase Inhibition (IC <sub>50</sub> , $\mu\text{g/mL}$ )	145.26 $\pm$ 4.62	124.68 $\pm$ 4.31	112.06 $\pm$ 3.70	113.02 $\pm$ 3.37
Tyrosinase Inhibition (IC <sub>50</sub> , $\mu\text{g/mL}$ )	Not specified	Not specified	Not specified	41.86 $\pm$ 0.03
Antibacterial Effect	Prominent against Gram-positive	Moderate	Responsible for dermatoprotective	Broad-spectrum

## Antibacterial Activity Assessment

The **antibacterial properties** of **tricosane** and CEEEO can be evaluated using the following protocols:

- Disk Diffusion Method:** Prepare Mueller-Hinton agar plates and inoculate with **standardized bacterial suspensions** (0.5 McFarland standard, approximately  $1.5 \times 10^8$  CFU/mL). Apply sterile filter paper disks (6 mm diameter) impregnated with 10  $\mu\text{L}$  of **tricosane** or CEEEO (dissolved in appropriate solvent) to the inoculated agar surface. Include **positive controls** (standard antibiotics) and **negative controls** (solvent alone). After overnight incubation at 37°C, measure the **inhibition zone diameters** (IZD) in millimeters [1] [3].

- **Broth Microdilution Method (MIC/MBC):** Prepare two-fold serial dilutions of **tricosane** or CEEO in sterile broth in 96-well microplates. Inoculate each well with **bacterial suspension** to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL. Include growth controls (inoculated broth without test compound) and sterility controls (uninoculated broth). After incubation at 37°C for 18-24 hours, determine the **Minimum Inhibitory Concentration (MIC)** as the lowest concentration showing no visible growth. Determine the **Minimum Bactericidal Concentration (MBC)** by subculturing from wells with no visible growth onto fresh agar plates; the MBC is the lowest concentration showing no growth on subculture [1].

## Experimental Protocols for Bioactivity Assays

### Antioxidant Activity Assays

- **DPPH Radical Scavenging Assay:** Prepare a **0.1 mM solution** of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Mix equal volumes (1 mL) of this solution with various concentrations of **tricosane** or CEEO (dissolved in methanol). Incubate the mixture at room temperature in the dark for **30 minutes**. Measure the absorbance at 517 nm against a blank. Calculate the **radical scavenging activity** as percentage inhibition using the formula: % Inhibition =  $[(A_0 - A_1)/A_0] \times 100$ , where  $A_0$  is the absorbance of the control and  $A_1$  is the absorbance in the presence of the sample. Report the  $IC_{50}$  value (concentration required to scavenge 50% of DPPH radicals) determined from the dose-response curve, using **Trolox** as a positive control [1].
- **FRAP (Ferric Reducing Antioxidant Power) Assay:** Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM  $FeCl_3$  in a 10:1:1 ratio. Incubate the FRAP reagent at 37°C for 10 minutes before use. Mix 100  $\mu$ L of sample with 3 mL of FRAP reagent and incubate at 37°C for **30 minutes**. Measure the absorbance at 593 nm. Prepare a **calibration curve** using  $FeSO_4 \cdot 7H_2O$  (0.1-1.0 mM) and express the results as  $\mu$ M  $Fe^{2+}$  equivalents [1].
- **ABTS Radical Scavenging Assay:** Generate the  $ABTS^{\bullet+}$  cation radical by reacting 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the  $ABTS^{\bullet+}$

solution with ethanol to an absorbance of  $0.70 \pm 0.02$  at 734 nm. Mix 10  $\mu\text{L}$  of sample with 1 mL of diluted ABTS<sup>•+</sup> solution and measure the absorbance after 6 minutes. Calculate the percentage inhibition and determine IC<sub>50</sub> values, with **Trolox** as standard [1].

## Antidiabetic Activity Assays

- **$\alpha$ -Amylase Inhibition Assay:** Prepare a solution of  **$\alpha$ -amylase** (from *Bacillus licheniformis*) in 0.1 M phosphate buffer (pH 6.9) containing 6.7 mM NaCl. Pre-incubate 250  $\mu\text{L}$  of enzyme solution with 250  $\mu\text{L}$  of various concentrations of **tricosane** or CEEO at 37°C for 10 minutes. Add 250  $\mu\text{L}$  of **1% starch solution** and incubate at 37°C for 15 minutes. Stop the reaction by adding 500  $\mu\text{L}$  of **DNS reagent** (3,5-dinitrosalicylic acid) and heating in a water bath at 85-90°C for 10 minutes. After cooling, measure the absorbance at 540 nm. Calculate the percentage inhibition and IC<sub>50</sub> value, using **acarbose** as positive control [1] [2].
- **$\alpha$ -Glucosidase Inhibition Assay:** Prepare a solution of  **$\alpha$ -glucosidase** (from *Saccharomyces cerevisiae*) in 0.1 M phosphate buffer (pH 6.9). Pre-incubate 50  $\mu\text{L}$  of enzyme solution with 100  $\mu\text{L}$  of various concentrations of **tricosane** or CEEO at 37°C for 10 minutes. Start the reaction by adding 50  $\mu\text{L}$  of 5 mM **p-nitrophenyl- $\alpha$ -D-glucopyranoside** (p-NPG) and incubate at 37°C for 30 minutes. Stop the reaction by adding 2 mL of 0.1 M Na<sub>2</sub>CO<sub>3</sub>. Measure the absorbance at 405 nm. Calculate the percentage inhibition and IC<sub>50</sub> value, using **acarbose** as reference standard [1] [2].

## Dermatoprotective Activity Assays

- **Tyrosinase Inhibition Assay:** Prepare a solution of **mushroom tyrosinase** (100 U/mL) in 0.1 M phosphate buffer (pH 6.5). Pre-incubate 40  $\mu\text{L}$  of enzyme solution with 80  $\mu\text{L}$  of various concentrations of **tricosane** or CEEO at 37°C for 10 minutes. Add 80  $\mu\text{L}$  of 2.5 mM **L-DOPA** and incubate at 37°C for 20 minutes. Measure the absorbance at 475 nm. Calculate the percentage inhibition of dopachrome formation and determine the IC<sub>50</sub> value, using **kojic acid** as positive control [1] [2].
- **Elastase Inhibition Assay:** Prepare a solution of **porcine pancreatic elastase** (0.5 U/mL) in 0.1 M Tris-HCl buffer (pH 8.0). Pre-incubate 50  $\mu\text{L}$  of enzyme solution with 50  $\mu\text{L}$  of various concentrations of **tricosane** or CEEO at 37°C for 15 minutes. Add 150  $\mu\text{L}$  of 0.8 mM **N-succinyl-Ala-Ala-Ala-p-**

**nitroanilide** dissolved in the same buffer and incubate at 37°C for 30 minutes. Measure the absorbance at 410 nm. Calculate the percentage inhibition and determine the IC<sub>50</sub> value, using **ursolic acid** as reference inhibitor [1].

## Research Applications and Future Perspectives

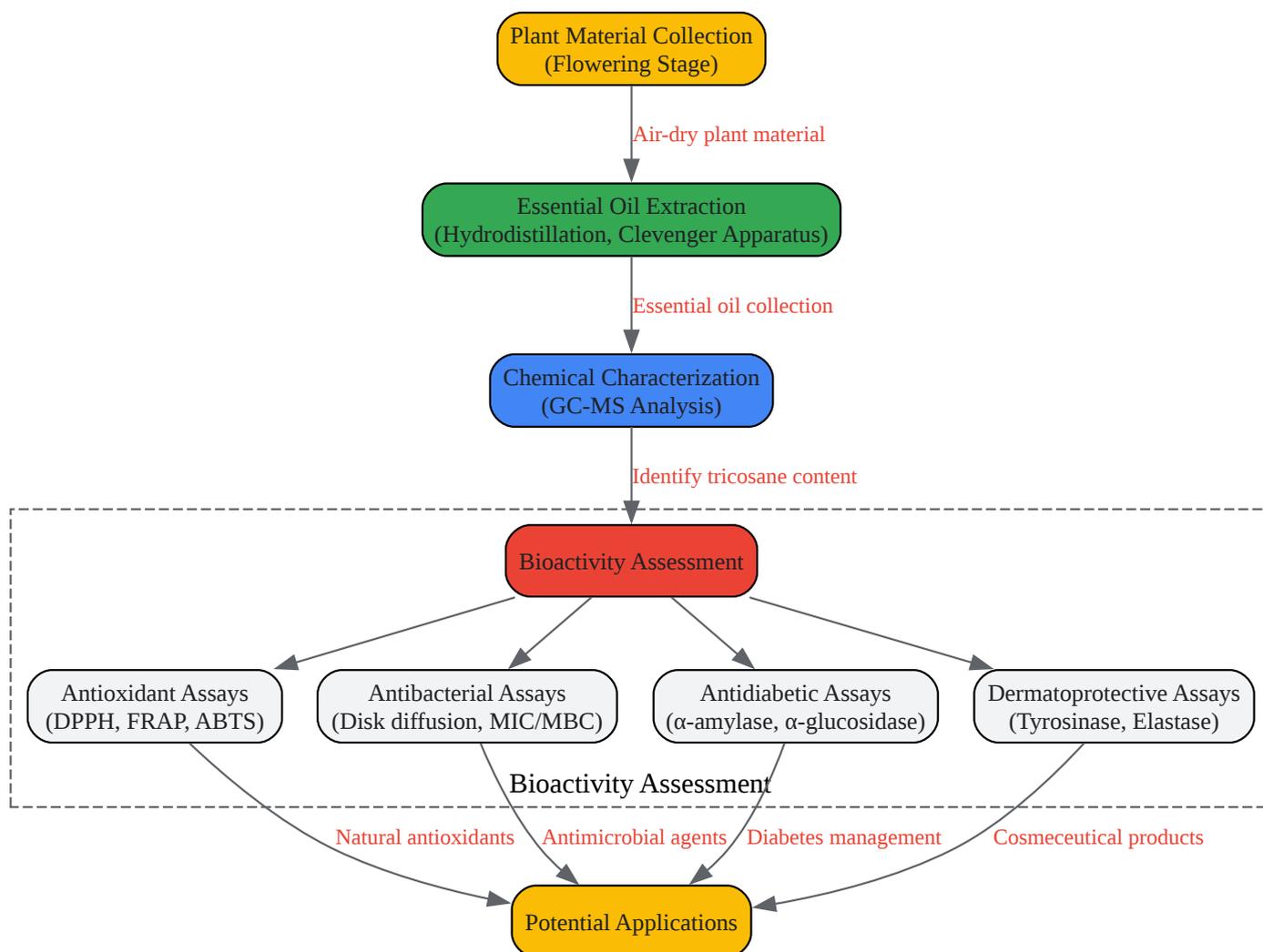
The experimental data presented in these application notes demonstrate that **tricosane** from *Centaurium erythraea* essential oil holds significant potential for various **pharmaceutical and cosmeceutical applications**. The compound's **antibacterial properties**, particularly against Gram-positive bacteria, suggest potential for development of **novel antimicrobial agents** to address the growing problem of antibiotic resistance. Furthermore, its **antidiabetic activity** through inhibition of carbohydrate-digesting enzymes indicates potential for managing postprandial hyperglycemia in diabetes.

The **dermatoprotective effects** of CEEO, for which menthol has been identified as a primary contributor, combined with **tricosane's** activities, suggest promising applications in **cosmetic formulations** targeting skin aging and hyperpigmentation. The concentration-dependent inhibition of tyrosinase and elastase positions CEEO and its constituents as potential natural alternatives to synthetic skin care agents [1].

Future research should focus on:

- **Mechanistic Studies:** Detailed investigations into the molecular mechanisms underlying **tricosane's** biological activities.
- **Synergistic Effects:** Exploration of potential synergistic interactions between **tricosane** and other CEEO components.
- **In Vivo Validation:** Preclinical and clinical studies to confirm efficacy and safety in whole organism models.
- **Formulation Development:** Optimization of delivery systems to enhance bioavailability and stability.

The following diagram illustrates the experimental workflow for extraction, characterization, and bioactivity assessment of **tricosane** from *Centaurium erythraea*:



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## Conclusion

These application notes provide comprehensive protocols and experimental data for investigating **tricosane** from *Centaurium erythraea* essential oil. The detailed methodologies for extraction, chemical characterization, and bioactivity assessment offer researchers standardized approaches for studying this promising natural compound. The **significant biological activities** demonstrated by **tricosane**, particularly

its antibacterial and antidiabetic properties, highlight its potential for **pharmaceutical development**. Further research following these protocols will contribute to validating traditional uses of *Centaurium erythraea* and potentially lead to the development of novel natural product-based therapeutics.

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